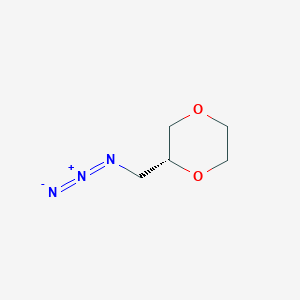

(2R)-2-(azidomethyl)-1,4-dioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

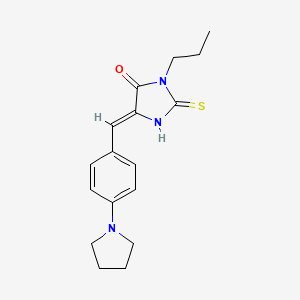

(2R)-2-(azidomethyl)-1,4-dioxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of 1,4-dioxane and contains an azide functional group. The azide group in this compound makes it a useful compound for bioconjugation reactions and labeling of biological molecules.

Applications De Recherche Scientifique

Environmental Concerns and Degradation Techniques :

- 1,4-dioxane, a compound related to (2R)-2-(azidomethyl)-1,4-dioxane, is noted for its high solubility and volatility, making it a concern due to its toxic and hazardous nature. It has been classified as a class 2B carcinogen. Research has focused on optimizing photocatalytic and H2O2/UV processes for its removal from water (Coleman et al., 2007).

Synthesis and Structural Diversity in Chemistry :

- The synthesis of 1,4-dioxane adducts of Grignard reagents has been explored, revealing insights into the structural diversity of Grignard reagent/1,4-dioxane complexes. This demonstrates the utility of 1,4-dioxane in complex chemical synthesis processes (Langer et al., 2009).

Use in Nucleoside Protection :

- A study developed a new protecting group, 2-(azidomethyl)benzoyl (AZMB), for the protection of hydroxy and amino functions of deoxyribonucleosides, showcasing the role of related azidomethyl compounds in nucleoside chemistry (Wada et al., 2001).

Bioremediation and Environmental Impact :

- Research on the degradation of 1,4-dioxane by monooxygenase-expressing bacteria has provided insights into the bioremediation of this compound, a crucial step in mitigating its environmental impact (Mahendra et al., 2007).

Advanced Oxidation Processes :

- The kinetics of degradation of 1,4-dioxane using advanced oxidation processes have been studied, which is important for environmental cleanup efforts, especially in the context of industrial effluents (Chitra et al., 2012).

Advances in Water Treatment Technologies :

- Significant advances in the bioremediation of 1,4-dioxane-contaminated waters have been documented. This research is critical for developing more effective water treatment technologies (Zhang et al., 2017).

Photocatalysis and Water Treatment :

- Studies on the effects of pH on TiO2 photocatalysis reactor systems for 1,4-dioxane highlight the importance of understanding chemical interactions in water treatment processes (Vescovi et al., 2010).

Membrane Technology for Wastewater Treatment :

- Research on membrane photoreactor systems for the purification of textile wastewater containing 1,4-dioxane provides insights into the potential of membrane technology in treating industrial wastewater (Lee et al., 2015).

Propriétés

IUPAC Name |

(2R)-2-(azidomethyl)-1,4-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-3-5-4-9-1-2-10-5/h5H,1-4H2/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUVELOQWDYTHR-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]prop-2-enamide](/img/structure/B2410621.png)

![N-(3-methoxybenzyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2410623.png)

![N-[[1-(Thiolan-3-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2410627.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2410629.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)